
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, is a derivative of quinoline carboxylic acid, which is a class of compounds known for their antibacterial properties. The structure of quinoline carboxylic acids has been extensively studied due to their relevance in medicinal chemistry, particularly as antibacterial agents .
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives often involves the reaction of various substituted pyruvic acids with cyclic amines. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids is achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Although the specific synthesis of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of quinoline carboxylic acid derivatives is crucial for their biological activity. For example, the crystal and molecular structure of a complex formed between triphenyltin chloride and isoquinoline-1-carboxylic acid reveals a five-coordinate tin(IV) atom with a trigonal bipyramidal geometry . This detailed understanding of molecular structures aids in the design of more potent derivatives by providing insights into how structural changes can affect biological activity.
Chemical Reactions Analysis
Quinoline carboxylic acids can undergo various chemical reactions to form new derivatives with potential antibacterial properties. The synthesis of 2,7-dioxo[1,4]thiazin[2,3-h]quinoline-8-carboxylic acids, for example, involves reductive lactamisation of 7-[(carboxyalkyl)thio]-8-nitro-1,4-dihydroquinolines . These reactions are often guided by the desired biological activity and the need to improve pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids, such as solubility, melting point, and stability, are important for their practical application as antibacterial agents. The antibacterial activity of these compounds is influenced by their ability to interact with bacterial enzymes and disrupt bacterial DNA gyrase. The structure-activity relationships of these compounds, including the influence of different substituents on antibacterial activity, have been explored to optimize their efficacy .
科学的研究の応用
Photodegradation Studies
- Photolysis in Aqueous Systems: Research by Pinna and Pusino (2012) explored the photodegradation of quinolinecarboxylic herbicides, including compounds structurally similar to 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, in aqueous solutions. They found that UV irradiation leads to rapid degradation through decarboxylation reactions, influenced by the presence of dissolved organic carbon and titanium dioxide (TiO2) (Pinna & Pusino, 2012).
Chemical Synthesis and Molecular Structure
- Synthesis of Novel Compounds: Manoj and Prasad (2009) reported on the synthesis of novel substituted dibenzonaphthyridines using 4-chloro-2-methylquinolines, which shares structural similarities with the mentioned compound (Manoj & Prasad, 2009).
- Cocrystals of Diastereoisomers: Linden et al. (2006) investigated cocrystals involving diastereoisomers of derivatives of 1,4-dihydropyridine, which included compounds structurally related to 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid. Their study revealed insights into the molecular arrangement and hydrogen-bonding interactions in these structures (Linden et al., 2006).
Pharmaceutical Research
- Antibacterial Properties: Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, starting with a compound structurally related to 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid. Their research highlighted the antibacterial properties of these compounds against various strains (Al-Hiari et al., 2007).
特性
IUPAC Name |
7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c1-8-13(19)5-4-10-12(17(22)23)7-15(21-16(8)10)11-3-2-9(18)6-14(11)20/h2-7H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRVKFSTWXOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162514 |
Source


|
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
863438-00-0 |
Source


|
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863438-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

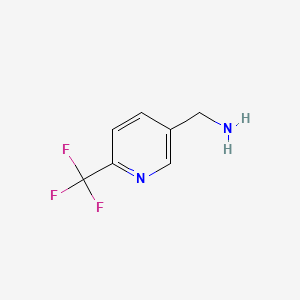
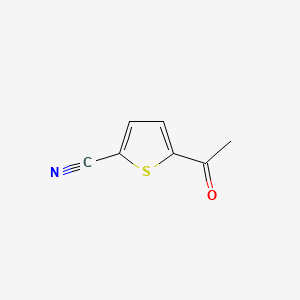
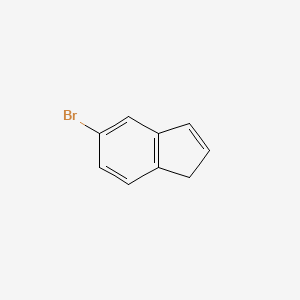
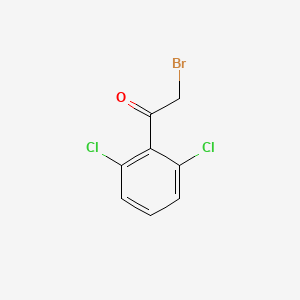
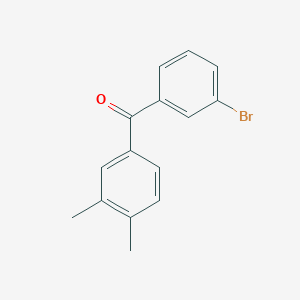
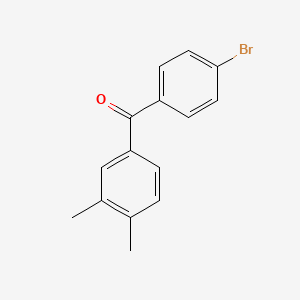
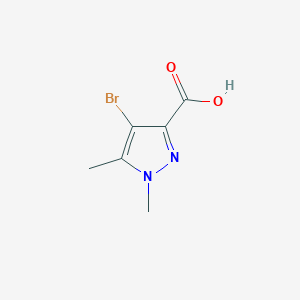
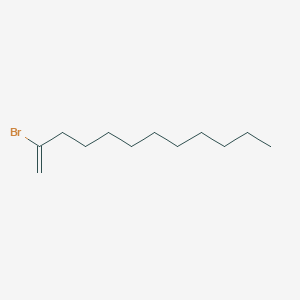
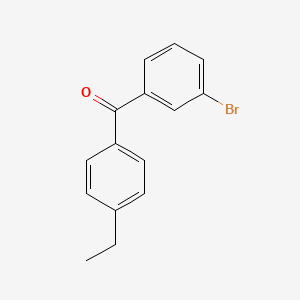
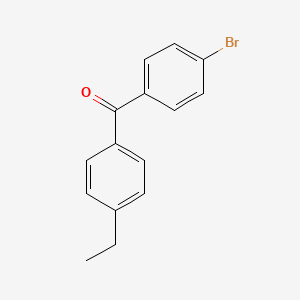
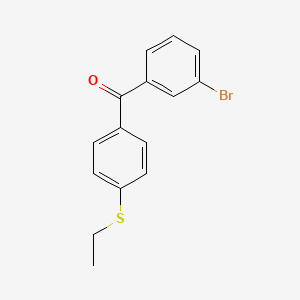
![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)
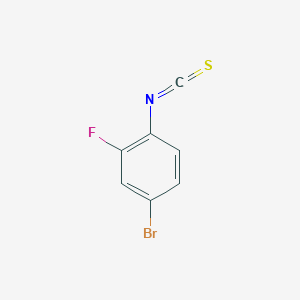
![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)